molecular formula C18H18N2O3 B4409789 N-[2-(acetylamino)phenyl]-4-(prop-2-en-1-yloxy)benzamide

N-[2-(acetylamino)phenyl]-4-(prop-2-en-1-yloxy)benzamide

Cat. No.: B4409789
M. Wt: 310.3 g/mol
InChI Key: BGZCWQJKDLODBU-UHFFFAOYSA-N
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Description

N-[2-(acetylamino)phenyl]-4-(prop-2-en-1-yloxy)benzamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetylamino group, a phenyl ring, and an allyloxybenzamide moiety.

Properties

IUPAC Name

N-(2-acetamidophenyl)-4-prop-2-enoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-3-12-23-15-10-8-14(9-11-15)18(22)20-17-7-5-4-6-16(17)19-13(2)21/h3-11H,1,12H2,2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZCWQJKDLODBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(acetylamino)phenyl]-4-(prop-2-en-1-yloxy)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the acetylation of 2-aminophenol to form 2-(acetylamino)phenol. This intermediate is then reacted with 4-(allyloxy)benzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-[2-(acetylamino)phenyl]-4-(prop-2-en-1-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the allyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenols.

Scientific Research Applications

N-[2-(acetylamino)phenyl]-4-(prop-2-en-1-yloxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[2-(acetylamino)phenyl]-4-(prop-2-en-1-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of signal transduction pathways or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(4-aminophenyl)acetamide: Similar structure but lacks the allyloxy group.

    N-(2-acetylamino)phenyl)benzamide: Similar structure but lacks the allyloxy group.

    N-(2-acetylamino)phenyl)-4-(benzyloxy)benzamide: Similar structure but contains a benzyloxy group instead of an allyloxy group.

Uniqueness

N-[2-(acetylamino)phenyl]-4-(prop-2-en-1-yloxy)benzamide is unique due to the presence of the allyloxy group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and interaction with molecular targets, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(acetylamino)phenyl]-4-(prop-2-en-1-yloxy)benzamide
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N-[2-(acetylamino)phenyl]-4-(prop-2-en-1-yloxy)benzamide

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